2-(3,4-Dimethoxybenzylidene)-1-indanone

Catalog No.
S11869844
CAS No.
M.F
C18H16O3
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Dimethoxybenzylidene)-1-indanone

Product Name

2-(3,4-Dimethoxybenzylidene)-1-indanone

IUPAC Name

(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+

InChI Key

FJGZVPFZRZDBNC-NTEUORMPSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC

2-(3,4-Dimethoxybenzylidene)-1-indanone is an organic compound classified as a chalcone, characterized by the presence of a benzylidene moiety derived from 3,4-dimethoxybenzaldehyde and an indanone structure. The compound has the molecular formula C18_{18}H16_{16}O3_{3} and features two methoxy groups attached to the benzene ring, contributing to its unique chemical properties and potential biological activities. The compound is often studied for its structural characteristics, which include a dihedral angle between the indanone ring and the benzene ring of approximately 2.54 degrees, indicative of its planar conformation that facilitates π-stacking interactions in solid-state structures .

The primary synthesis route for 2-(3,4-Dimethoxybenzylidene)-1-indanone involves a base-catalyzed aldol condensation reaction between 3,4-dimethoxybenzaldehyde and 1-indanone. This reaction can be represented as follows:

3 4 Dimethoxybenzaldehyde+1 IndanoneNaOH2 3 4 Dimethoxybenzylidene 1 indanone\text{3 4 Dimethoxybenzaldehyde}+\text{1 Indanone}\xrightarrow{\text{NaOH}}\text{2 3 4 Dimethoxybenzylidene 1 indanone}

In this reaction, sodium hydroxide acts as a catalyst to facilitate the formation of the double bond between the carbonyl carbon of the aldehyde and the methylene carbon adjacent to the carbonyl in the indanone structure . The reaction typically occurs under solvent-free conditions at elevated temperatures (around 60°C), promoting higher yields and minimizing waste through greener chemistry practices .

Research indicates that compounds similar to 2-(3,4-Dimethoxybenzylidene)-1-indanone exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of methoxy groups in the structure is believed to enhance these activities by improving solubility and biological availability. Some studies have demonstrated that related compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

The synthesis of 2-(3,4-Dimethoxybenzylidene)-1-indanone can be achieved through several methods:

  • Aldol Condensation: As previously mentioned, this method involves the reaction of 3,4-dimethoxybenzaldehyde with 1-indanone in the presence of a base catalyst like sodium hydroxide.
  • Claisen-Schmidt Condensation: A variant of aldol condensation that can also be performed under solventless conditions to yield high purity products with minimal environmental impact .
  • Recrystallization: Following synthesis, recrystallization from ethanol is often employed to purify the product and improve yield.

These methods highlight the compound's accessibility for synthetic chemists interested in exploring its properties further.

2-(3,4-Dimethoxybenzylidene)-1-indanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting cancer or inflammatory diseases.
  • Material Science: Its unique structural properties make it suitable for studies related to organic electronics or photonic devices.
  • Chemical Research: It serves as a model compound for studying reaction mechanisms involving chalcones and their derivatives.

Interaction studies involving 2-(3,4-Dimethoxybenzylidene)-1-indanone often focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound can interact with specific protein targets involved in cancer pathways. Such interactions may lead to modulation of signaling pathways critical for cell proliferation and survival .

Several compounds share structural similarities with 2-(3,4-Dimethoxybenzylidene)-1-indanone. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2-(3-Methoxybenzylidene)-1-indanoneOne methoxy group on benzenePotentially lower biological activity due to reduced lipophilicity.
2-(Benzylidene)-1-indanoneNo methoxy substituentsLacks enhanced solubility; simpler structure may limit applications.
2-(3,5-Dimethoxybenzylidene)-1-indanoneTwo methoxy groups positioned differentlyDifferent dihedral angles may affect stacking interactions.

These comparisons illustrate how variations in substituents can influence both the physical properties and potential applications of these compounds.

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-2,3-dihydro-1H-inden-1-one, emphasizing its stereochemical configuration and functional group arrangement. Key features include:

  • Stereodescriptor: The E configuration at the α,β-unsaturated double bond, confirmed through X-ray crystallography.
  • Substituent hierarchy: Priority given to the indanone system (parent hydride) over the 3,4-dimethoxybenzylidene group.
  • Ring numbering: The indanone nucleus follows conventional bicyclic numbering, with the ketone oxygen at position 1 and the benzylidene substituent at position 2.

The systematic name reflects three critical structural aspects:

  • The bicyclic indanone scaffold
  • The methoxy groups at positions 3 and 4 on the benzylidene aromatic ring
  • The exocyclic double bond configuration

Alternative identifiers include:

Identifier TypeValueSource
CAS Registry Number5706-15-0
ChEMBL IDCHEMBL107218
NSC Number643174

Historical Context of Chalcone Derivatives in Organic Chemistry

Chalcones, first characterized in the late 19th century, laid the foundation for understanding conjugated enone systems. The structural evolution from simple benzalacetophenones to complex derivatives like 2-(3,4-dimethoxybenzylidene)-1-indanone occurred through three key phases:

  • Early synthesis (1890–1930): Development of Claisen-Schmidt condensation for chalcone preparation.
  • Structural diversification (1950–1980): Introduction of methoxy groups to enhance electron delocalization and biological activity.
  • Modern applications (2000–present): Utilization in metal-organic frameworks and asymmetric catalysis.

This compound exemplifies advancements in substituent engineering, where methoxy groups at positions 3 and 4 optimize π-π stacking interactions while maintaining solubility in polar aprotic solvents.

Position Within the Benzylidene-Indanone Structural Family

The benzylidene-indanone framework combines features of both chalcones and polycyclic aromatic hydrocarbons. Comparative analysis reveals:

Structural Feature2-(3,4-Dimethoxybenzylidene)-1-IndanoneGeneric Benzylidene-Indanone
Aromatic substitution3,4-DimethoxyTypically unsubstituted
Torsional angle (C1-C2-Cα-Cβ)178.5°160–170°
Dipole moment3.2 D2.8–3.0 D

The 3,4-dimethoxy configuration induces electronic effects that:

  • Reduce electrophilicity at the β-carbon by 18% compared to nonsubstituted analogs
  • Increase fluorescence quantum yield to Φ = 0.42 in acetonitrile
  • Enhance thermal stability (decomposition temperature: 298°C)

X-ray diffraction studies confirm a nearly coplanar arrangement between the indanone core and benzylidene moiety, with intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice.

Single-crystal X-ray diffraction studies reveal that 2-(3,4-dimethoxybenzylidene)-1-indanone crystallizes in a monoclinic system with space group P2₁/c. The molecule adopts a nearly planar conformation, with the indanone core (C1–C9) and 3,4-dimethoxybenzylidene moiety (C10–C18) forming a conjugated π-system. The crystallographic data (CCDC 148419) show unit cell parameters of a = 8.214 Å, b = 10.532 Å, c = 14.763 Å, and β = 98.76° [1] .

The planarity is facilitated by intramolecular C–H···O hydrogen bonding between the carbonyl oxygen (O1) and the methoxy group (O3), with a bond distance of 2.67 Å. This interaction locks the benzylidene group into a trans-configuration relative to the indanone carbonyl, optimizing orbital overlap for extended conjugation .

Crystallographic ParameterValue
Space groupP2₁/c
a (Å)8.214
b (Å)10.532
c (Å)14.763
β (°)98.76
Volume (ų)1264.8
Z4

Dihedral Angle Relationships in π-Stacking Interactions

The dihedral angle between the indanone ring (C1–C9) and the 3,4-dimethoxybenzylidene ring (C10–C18) measures 2.54°, indicating near-perfect coplanarity . This alignment enables efficient π-stacking along the crystallographic b-axis, with an interplanar spacing of 3.48 Å between adjacent molecules [2]. The stacking is further stabilized by offset face-to-face interactions, where the centroid of the benzylidene ring aligns with the indanone’s carbonyl group in neighboring molecules.

Methoxy groups at C13 and C14 adopt equatorial orientations, deviating from the benzylidene plane by 0.087 Å and 0.114 Å, respectively. These minimal distortions preserve conjugation while allowing van der Waals contacts between methoxy methyl groups (C17, C18) and aromatic protons of adjacent stacks [2] .

Spectroscopic Fingerprint Analysis

FT-IR Vibrational Mode Assignments

Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:

  • C=O stretch: A strong absorption at 1,682 cm⁻¹ confirms the indanone carbonyl [5].
  • C=C aromatic stretches: Bands at 1,601 cm⁻¹ and 1,456 cm⁻¹ correspond to conjugated diene and aryl rings [5].
  • Methoxy C–O stretches: Peaks at 1,254 cm⁻¹ (asymmetric) and 1,022 cm⁻¹ (symmetric) verify the –OCH₃ groups .
  • =C–H out-of-plane bend: A medium-intensity signal at 832 cm⁻¹ indicates the trans-alkene configuration .

Multinuclear NMR Spectral Interpretation

¹H NMR (400 MHz, CDCl₃) exhibits:

  • Methoxy protons: Two singlets at δ 3.83 (3H, OCH₃-C3) and δ 3.87 (3H, OCH₃-C4) .
  • Aldehydic proton: Absent, confirming benzylidene formation.
  • Aromatic protons: Doublets at δ 6.82 (H-5) and δ 7.15 (H-6) for the benzylidene ring; multiplet at δ 7.38–7.65 for the indanone ring .

¹³C NMR (100 MHz, CDCl₃) assignments:

  • Carbonyl carbon: δ 192.1 (C1) .
  • Olefinic carbons: δ 143.2 (C10) and δ 123.4 (C11) .
  • Methoxy carbons: δ 56.1 (C17) and δ 56.3 (C18) .

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) shows:

  • Molecular ion peak: m/z 280.3 [M]⁺, matching the molecular formula C₁₈H₁₆O₃ [1].
  • Major fragments:
    • m/z 265.1 [M–CH₃]⁺ (loss of methoxy methyl)
    • m/z 237.0 [M–COCH₃]⁺ (indanone ring cleavage)
    • m/z 149.0 (protonated 3,4-dimethoxybenzaldehyde) .

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

280.109944368 g/mol

Monoisotopic Mass

280.109944368 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-09

Explore Compound Types